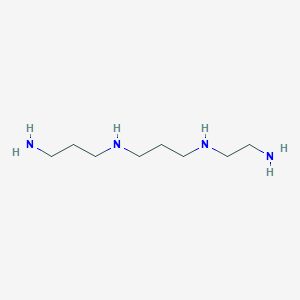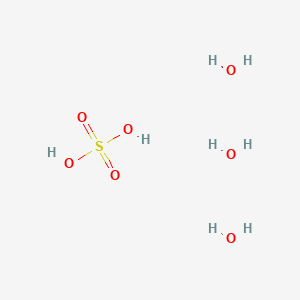
Sulfuric acid--water (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfuric acid–water (1/3) is a mixture where one part of sulfuric acid is combined with three parts of water. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive and strong mineral acid. It is widely used in various industrial processes due to its strong acidic nature, oxidizing properties, and ability to act as a dehydrating agent .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid–water (1/3) involves the careful dilution of concentrated sulfuric acid with water. The process is highly exothermic, meaning it releases a significant amount of heat. Therefore, it is crucial to add sulfuric acid to water slowly and not the other way around to prevent violent reactions and splattering .
Industrial Production Methods: Sulfuric acid is primarily produced using the Contact Process. This involves the following steps:
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is further oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid
化学反应分析
Types of Reactions: Sulfuric acid–water (1/3) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as an oxidizing agent, reacting with metals to produce metal sulfates and hydrogen gas.
Dehydration: It can remove water from organic compounds, leading to charring and the formation of carbon.
Neutralization: Reacts with bases to form salts and water
Common Reagents and Conditions:
Metals: Reacts with metals like zinc and magnesium to produce hydrogen gas and metal sulfates.
Organic Compounds: Dehydrates sugars and other carbohydrates, producing carbon and water.
Bases: Neutralizes bases such as sodium hydroxide to form sodium sulfate and water
Major Products:
Metal Sulfates: From reactions with metals.
Carbon: From dehydration of organic compounds.
Salts and Water: From neutralization reactions
科学研究应用
Sulfuric acid–water (1/3) has numerous applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a pH adjuster.
Medicine: Utilized in the production of pharmaceuticals and in laboratory diagnostics.
Industry: Essential in the manufacture of fertilizers, explosives, dyes, and in petroleum refining .
作用机制
The mechanism of action of sulfuric acid–water (1/3) involves its strong acidic nature and ability to donate protons (H⁺ ions). When mixed with water, sulfuric acid dissociates to form hydronium ions (H₃O⁺) and hydrogen sulfate ions (HSO₄⁻). This dissociation is responsible for its high acidity and reactivity. The hydronium ions can further react with other compounds, leading to various chemical transformations .
相似化合物的比较
Hydrochloric Acid (HCl): Another strong acid, but less oxidizing and dehydrating compared to sulfuric acid.
Nitric Acid (HNO₃): Strong oxidizing agent, but does not have the same dehydrating properties as sulfuric acid.
Phosphoric Acid (H₃PO₄): Weaker acid, commonly used in food and beverages
Uniqueness: Sulfuric acid is unique due to its combination of strong acidic, oxidizing, and dehydrating properties. This makes it highly versatile and essential in various industrial and research applications .
属性
CAS 编号 |
40835-65-2 |
|---|---|
分子式 |
H8O7S |
分子量 |
152.13 g/mol |
IUPAC 名称 |
sulfuric acid;trihydrate |
InChI |
InChI=1S/H2O4S.3H2O/c1-5(2,3)4;;;/h(H2,1,2,3,4);3*1H2 |
InChI 键 |
TXKRWVMEUQBFSO-UHFFFAOYSA-N |
规范 SMILES |
O.O.O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
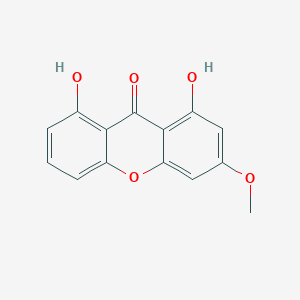
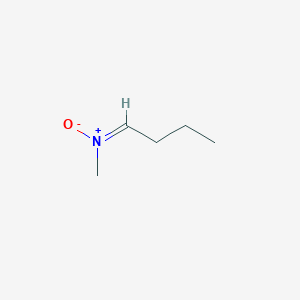
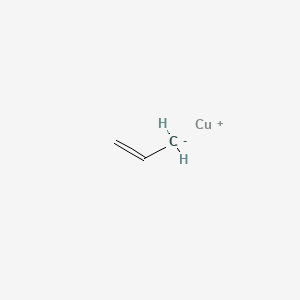
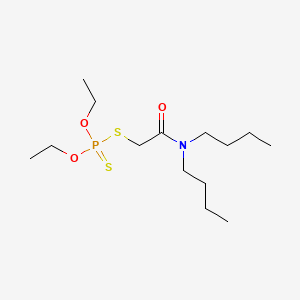
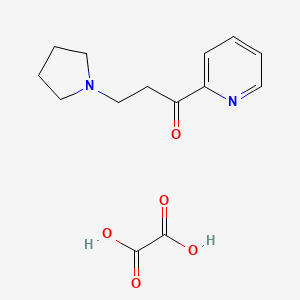

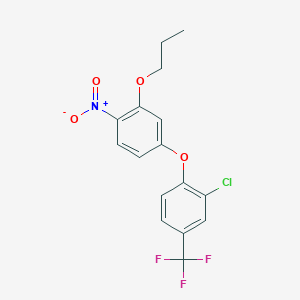
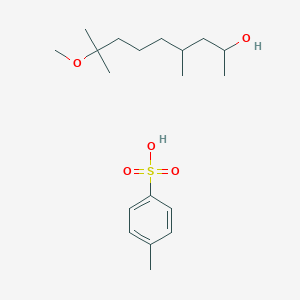
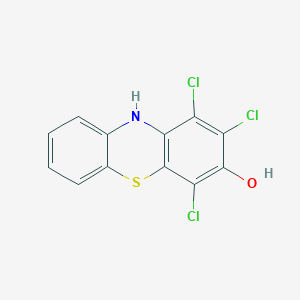

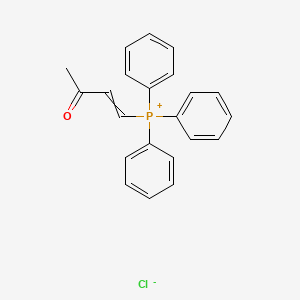
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
